![molecular formula C19H21NO4 B14169112 [2-(Cyclohexylamino)-2-oxoethyl] 3-hydroxynaphthalene-2-carboxylate CAS No. 436842-17-0](/img/structure/B14169112.png)
[2-(Cyclohexylamino)-2-oxoethyl] 3-hydroxynaphthalene-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-(Cyclohexylamino)-2-oxoethyl] 3-hydroxynaphthalene-2-carboxylate is a complex organic compound that features a cyclohexylamino group, an oxoethyl linkage, and a hydroxynaphthalene carboxylate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Cyclohexylamino)-2-oxoethyl] 3-hydroxynaphthalene-2-carboxylate can be achieved through multi-component reactions, such as the Ugi reaction. This involves the coupling of cyclohexyl isocyanide, paraformaldehyde, and 3-hydroxynaphthalene-2-carboxylic acid under mild conditions . The reaction typically proceeds at room temperature, yielding the desired product in good yield.
Industrial Production Methods
Factors such as cost, efficiency, and environmental impact are considered to optimize the production process .
Analyse Chemischer Reaktionen
Types of Reactions
[2-(Cyclohexylamino)-2-oxoethyl] 3-hydroxynaphthalene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the naphthalene ring can be oxidized to form a ketone or carboxylic acid.
Reduction: The oxoethyl group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. These reactions typically occur under standard laboratory conditions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 3-keto-naphthalene-2-carboxylate, while reduction of the oxoethyl group can produce 2-(cyclohexylamino)-2-hydroxyethyl 3-hydroxynaphthalene-2-carboxylate .
Wissenschaftliche Forschungsanwendungen
[2-(Cyclohexylamino)-2-oxoethyl] 3-hydroxynaphthalene-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
Industry: It can be used in the development of new materials and as a reagent in various industrial processes.
Wirkmechanismus
The mechanism of action of [2-(Cyclohexylamino)-2-oxoethyl] 3-hydroxynaphthalene-2-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The cyclohexylamino group can form hydrogen bonds with active sites, while the naphthalene moiety can participate in π-π stacking interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 2-(cyclohexylamino)-2-oxoacetate: Similar in structure but lacks the naphthalene moiety.
[2-(Cyclohexylamino)-2-oxoethyl] 5-methylthiophene-2-carboxylate: Contains a thiophene ring instead of a naphthalene ring.
2-(Cyclohexylamino)-2-oxoethyl (2-methoxyphenyl)acetate: Features a methoxyphenyl group instead of a hydroxynaphthalene group.
Uniqueness
The uniqueness of [2-(Cyclohexylamino)-2-oxoethyl] 3-hydroxynaphthalene-2-carboxylate lies in its combination of a cyclohexylamino group, an oxoethyl linkage, and a hydroxynaphthalene moiety. This combination imparts distinct chemical and biological properties, making it valuable for various research applications.
Eigenschaften
CAS-Nummer |
436842-17-0 |
|---|---|
Molekularformel |
C19H21NO4 |
Molekulargewicht |
327.4 g/mol |
IUPAC-Name |
[2-(cyclohexylamino)-2-oxoethyl] 3-hydroxynaphthalene-2-carboxylate |
InChI |
InChI=1S/C19H21NO4/c21-17-11-14-7-5-4-6-13(14)10-16(17)19(23)24-12-18(22)20-15-8-2-1-3-9-15/h4-7,10-11,15,21H,1-3,8-9,12H2,(H,20,22) |
InChI-Schlüssel |
WDMXAERGQOVMDV-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)NC(=O)COC(=O)C2=CC3=CC=CC=C3C=C2O |
Löslichkeit |
5.9 [ug/mL] (The mean of the results at pH 7.4) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


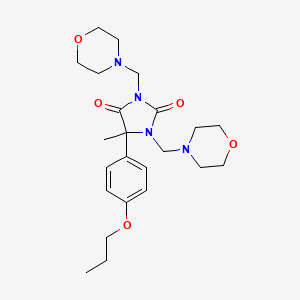
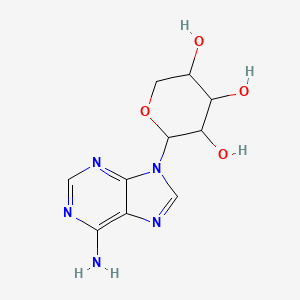
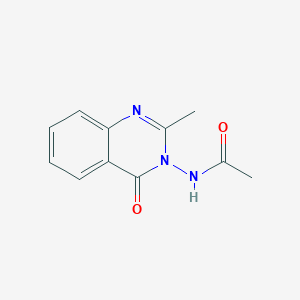
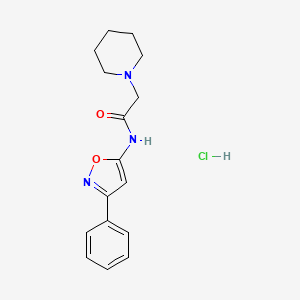
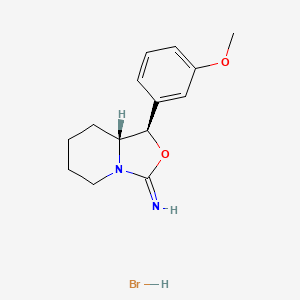

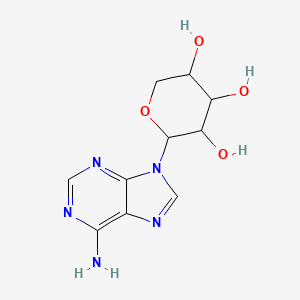
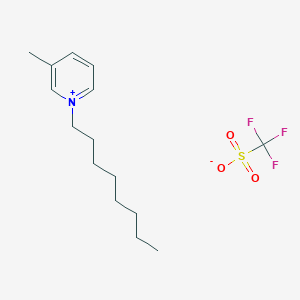
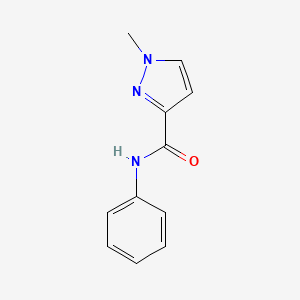
![2-[(2,3-Dimethoxybenzyl)amino]-2-methylpropan-1-ol](/img/structure/B14169091.png)

![1,3,3-Trimethyl-6-[(2-nitrophenyl)sulfonyl]-6-azabicyclo[3.2.1]octane](/img/structure/B14169100.png)
![3-chloro-4-ethoxy-N-[4-(pyrrolidin-1-yl)phenyl]benzamide](/img/structure/B14169101.png)
![6-Chloroimidazo[1,2-A]pyrazine-8-carboxylic acid](/img/structure/B14169110.png)
